molecular formula C13H21N3O B1213733 Procainamide CAS No. 51-06-9

Procainamide

Cat. No.: B1213733
CAS No.: 51-06-9
M. Wt: 235.33 g/mol
InChI Key: REQCZEXYDRLIBE-UHFFFAOYSA-N
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Description

Procainamide is a benzamide that is 4-aminobenzamide substituted on the amide N by a 2-(diethylamino)ethyl group. It is a pharmaceutical antiarrhythmic agent used for the medical treatment of cardiac arrhythmias. It has a role as a sodium channel blocker, an anti-arrhythmia drug and a platelet aggregation inhibitor.
A derivative of procaine with less CNS action.
This compound is an Antiarrhythmic.
This compound is an oral antiarrhythmic agent that has been in use for more than 60 years. Long term this compound therapy is known to induce hypersensitivity reactions, autoantibody formation and a lupus-like syndrome but is a rare cause of clinically apparent acute liver injury.
A class Ia antiarrhythmic drug that is structurally-related to PROCAINE.
See also: this compound Hydrochloride (has salt form).

Scientific Research Applications

Pharmacokinetics and Clinical Effects

  • Pharmacokinetics in Humans : Procainamide has been extensively studied for its pharmacokinetics in humans. It is primarily used for the prevention or treatment of cardiac arrhythmias. The relationship between this compound dosages and plasma concentrations varies among patients, influencing its therapeutic and toxic effects. Clinical studies have found a correlation between plasma concentrations of this compound and its therapeutic and toxic effects, highlighting the importance of understanding its pharmacokinetics for effective clinical use (Koch-weser, 1971).

Metabolomics and Metabolism

  • Metabolomics in Humans and Mice : A study focused on the differences in this compound-induced lupus erythematosus between humans and mice. Through metabolomic analysis, the study identified significant variations in N-acylation and N-oxidation of this compound between humans and mice. These differences are crucial for understanding the metabolism and side effects of this compound in different species (Li et al., 2012).

Antiarrhythmic Properties

  • Prophylaxis in Acute Myocardial Infarction : A double-blind study demonstrated the effectiveness of this compound in preventing ventricular arrhythmias following acute myocardial infarction. The study provided insights into the therapeutic plasma concentrations needed for efficacy and highlighted the importance of monitoring plasma levels to prevent toxicity (Koch-weser et al., 1969).

Electrophysiological Impact

  • Influence on Cardiac Conduction : Research has shown that this compound can enhance rate-dependent conduction slowing in myocardial tissue, particularly in conditions of elevated myocardial extracellular potassium concentration. This study provides valuable insights into the electrophysiological mechanisms of this compound in arrhythmia management (Cascio et al., 1987).

Molecular and Cellular Effects

  • Effects on DNA Methyltransferase : this compound has been found to inhibit DNA methyltransferase in human T cell lines. This inhibition could contribute to the hypomethylation of DNA, offering a molecular perspective on the drug's mechanism of action and potential side effects (Scheinbart et al., 1991).

Radiopharmaceutical Potential

  • Use in Heart Imaging : A study on the preparation and biodistribution of 99mTc-procainamide as a radiopharmaceutical for heart imaging showed promising results. The study highlights this compound's potential beyond its conventional use as an antiarrhythmic agent, expanding into the field of medical imaging (Motaleb et al., 2016).

Safety and Hazards

Procainamide may cause lupus erythematosus in 25–30% of patients with long-term therapy . Adverse events associated with this compound usage include hypotension, bradycardia, atrioventricular block, and ventricular tachycardia . It is also harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Procainamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a sodium channel blocker, stabilizing the neuronal membrane by inhibiting the ionic fluxes necessary for impulse initiation and conduction . This compound also interacts with the IKr rectifier potassium current, inhibiting it and contributing to its antiarrhythmic effects . Additionally, it induces a voltage-dependent open channel block on batrachotoxin-activated sodium channels in cardiomyocytes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by stabilizing the neuronal membrane and inhibiting ionic fluxes, which affects cell signaling pathways and gene expression . This compound’s impact on cellular metabolism includes altering the effective refractory period of the atria and ventricles, thereby affecting the heart’s electrical activity . It also has been shown to induce a positive antinuclear antibody (ANA) test, which may or may not accompany symptoms of a lupus erythematosus-like syndrome .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a sodium channel blocker. It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses, thereby exerting its local anesthetic action . This compound also inhibits the IKr rectifier potassium current and induces a voltage-dependent open channel block on batrachotoxin-activated sodium channels in cardiomyocytes . These interactions contribute to its antiarrhythmic effects by depressing ventricular excitability and increasing the stimulation threshold of the ventricle during diastole .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Prolonged use often results in the development of positive antinuclear antibody (ANA) titers, which may or may not accompany symptoms of a lupus erythematosus-like syndrome . The stability and degradation of this compound in laboratory settings are influenced by its metabolism and excretion. It is metabolized in the liver and excreted by the kidneys, with a half-life of approximately 2.5 to 4.5 hours . Long-term effects on cellular function include potential blood dyscrasias such as agranulocytosis, bone marrow depression, neutropenia, and thrombocytopenia .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In dogs, this compound is used to treat atrial fibrillation and ventricular arrhythmias . The dosage for this compound in animal models must be carefully monitored to avoid toxic or adverse effects. High doses of this compound can lead to side effects such as loss of appetite, vomiting, diarrhea, weakness, low blood pressure, and rhythm abnormalities . The therapeutic efficacy and safety of this compound depend on the dosage and the specific animal model used.

Metabolic Pathways

This compound is involved in various metabolic pathways. The most common pathway is the acetylation of this compound to the less-toxic N-acetylthis compound . This process is genetically determined, with individuals classified as either slow or rapid acetylators. This compound can also be oxidized by cytochrome P-450 enzymes to a reactive oxide metabolite . These metabolic pathways influence the drug’s efficacy and potential side effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed after oral administration and reaches peak plasma concentrations within 1 to 2 hours . The drug is distributed throughout the body, with a bioavailability of approximately 85% when taken orally . This compound is transported by organic cation transporters, such as the H+/organic cation antiporter MATE1, which mediates its transport in renal proximal tubules .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound is primarily localized in the cytosol, where it interacts with sodium channels and other ion channels . The drug’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These interactions are crucial for this compound’s antiarrhythmic effects and its ability to stabilize the neuronal membrane .

Properties

IUPAC Name

4-amino-N-[2-(diethylamino)ethyl]benzamide
Source PubChem
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InChI

InChI=1S/C13H21N3O/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

REQCZEXYDRLIBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
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Description Data deposited in or computed by PubChem

Related CAS

614-39-1 (hydrochloride)
Record name Procainamide [INN:BAN]
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DSSTOX Substance ID

DTXSID7023512
Record name Procainamide
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Molecular Weight

235.33 g/mol
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Physical Description

Solid
Record name Procainamide
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Solubility

INSOL IN PETROLEUM ETHER /HYDROCHLORIDE SALT/, 3.02e+00 g/L
Record name Procainamide
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Mechanism of Action

Procainamide is sodium channel blocker. It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses thereby effecting local anesthetic action., IV ADMIN...CAUSES FALL IN BLOOD PRESSURE; PERIPHERAL VASODILATATION PROBABLY CONTRIBUTES TO HYPOTENSIVE RESPONSE, BUT SYSTOLIC PRESSURE MAY BE REDUCED MORE THAN DIASTOLIC. ... CNS ACTIONS OF PROCAINAMIDE ARE NOT PROMINENT.
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CAS No.

51-06-9
Record name Procainamide
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Melting Point

165-169 °C, 165 - 169 °C
Record name Procainamide
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Record name Procainamide
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods

Procedure details

A solution of procainamide hydrochloride (2.5 g) in H2O was treated with 2M aqueous Na2CO3 solution and extracted with EtOAc. The organic phase was washed (2 M aqueous Na2CO3 soln.), dried (Na2SO4), filtered and concentrated to give procainamide (2.28 g) as clear oil. A mixture of the intermediate 5 (100 mg, 0.35 mmol) and Cs2CO3 (174 mg, 0.53 mmol) was treated with a solution of procainamide (125 mg, 0.53 mmol) in dry DMSO (1.2 ml). The mixture was stirred at 100° C. for 5 h, followed by a normal workup (EtOAc, saturated aqueous NaHCO3 solution, saturated aqueous NaCl soln.; Na2SO4). Flash chromatography (eluent: DCM/MeOH gradient then DCM/MeOH gradient containing 1% conc. aqueous NH3 solution) and further purification by preparative TLC (eluent: DCM/MeOH containing 1% concentrated aqueous NH3 solution) gave 20 mg (12.8%) of compound 6.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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